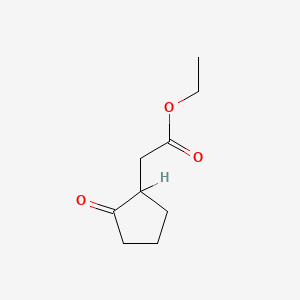

Ethyl 2-oxocyclopentylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKFKUFBDXYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369078 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-94-2 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-oxocyclopentylacetate for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

Ethyl 2-oxocyclopentylacetate, with the CAS Number 20826-94-2, is a versatile cyclic β-keto ester that serves as a pivotal building block in modern organic synthesis.[1] Its unique structural framework, combining a reactive cyclopentanone moiety with an ester functional group, makes it an invaluable intermediate in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 20826-94-2 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 102-104 °C at 11 mmHg | [2] |

| Density | 1.054 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.452 | [2] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of the core structure of this compound is through the Dieckmann condensation of diethyl adipate.[3] This intramolecular Claisen condensation is a powerful tool for the formation of five- and six-membered rings.[4][5]

The Dieckmann Condensation: Mechanism and Rationale

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[4][5][6][7][8] The driving force for this reaction is the formation of a stable, resonance-delocalized enolate of the resulting β-keto ester.[9]

Below is a DOT script for a diagram illustrating the mechanism of the Dieckmann condensation.

Experimental Protocol: "One-Pot" Synthesis

A "one-pot" synthesis method, as described in patent literature, offers an efficient route to this compound, minimizing workup and purification steps.[10] This procedure involves the Dieckmann condensation followed by in-situ alkylation.

Materials:

-

Diethyl adipate

-

Sodium metal

-

Toluene, anhydrous

-

Ethanol, absolute

-

Ethyl chloroacetate

-

Hydrochloric acid (5%)

-

Sodium bicarbonate, saturated solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

-

Cool the mixture and add a solution of diethyl adipate and a catalytic amount of absolute ethanol in toluene dropwise.

-

After the addition is complete, maintain the reaction at reflux for several hours to ensure complete cyclization.

-

Cool the reaction mixture and add ethyl chloroacetate dropwise, maintaining a controlled temperature.

-

After the alkylation is complete, cool the mixture and quench with dilute hydrochloric acid.

-

Separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis and decarboxylation, followed by esterification to yield this compound.[10]

-

Purify the final product by vacuum distillation.[10]

Reactivity and Synthetic Applications

The presence of both a ketone and an ester group, along with an acidic α-proton, makes this compound a versatile substrate for a variety of chemical transformations.

Alkylation Reactions

The α-proton of the β-keto ester is readily removed by a base to form a nucleophilic enolate, which can then be alkylated with various electrophiles.[11] This allows for the introduction of a wide range of substituents at the carbon adjacent to the ester group.

Below is a DOT script for a diagram illustrating the general workflow for the alkylation of a β-keto ester.

Application in Pharmaceutical Synthesis: The Case of Laropiprant

A notable application of this compound is its use as a key intermediate in the synthesis of Laropiprant.[10] Laropiprant is a prostaglandin D2 receptor 1 antagonist that was developed to reduce the flushing side effect associated with niacin (nicotinic acid) therapy for dyslipidemia.[12]

The synthesis of Laropiprant from this compound highlights the utility of this building block in constructing complex pharmaceutical agents.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester group (a triplet and a quartet), as well as multiplets for the cyclopentyl ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the cyclopentyl ring.[13]

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[14][15][16]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[17] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[11] Avoid contact with skin and eyes, and keep away from heat, sparks, and open flames.[17]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Dieckmann condensation and its diverse reactivity make it an essential tool for the construction of complex cyclic molecules. For researchers and professionals in drug development, a thorough understanding of the properties and chemical behavior of this compound is crucial for its effective application in the synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 9. youtube.com [youtube.com]

- 10. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Effects of laropiprant on nicotinic acid-induced flushing in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 13C NMR [m.chemicalbook.com]

- 14. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 16. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) IR Spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethyl 2-oxocyclopentylacetate: Synthesis, Reactivity, and Applications

Introduction

Ethyl 2-oxocyclopentylacetate, a versatile organic compound, holds a significant position as a key intermediate and building block in modern synthetic chemistry.[1] Its structure, featuring a cyclopentanone ring appended with an ethyl acetate group, provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[2] This guide offers a comprehensive exploration of this compound, delving into its physicochemical properties, spectroscopic characteristics, primary synthetic routes, and key chemical transformations. Furthermore, it highlights its critical applications in the pharmaceutical, agrochemical, and flavor industries, providing researchers and drug development professionals with a detailed technical resource.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The physical and spectroscopic properties of this compound are well-documented, providing a clear fingerprint for its identification and quality control.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₃ | [3][4] |

| Molecular Weight | 170.21 g/mol | [3][4] |

| CAS Number | 20826-94-2 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 245.4 °C at 760 mmHg | [3][6] |

| Density | 1.068 g/cm³ | [3][6] |

| Flash Point | 101.8 °C | [3] |

| Solubility | Soluble in various organic solvents | [1][5] |

Spectroscopic Data Analysis

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). Protons on the cyclopentanone ring and the α-carbon of the acetate moiety would appear as complex multiplets in the 1.5-2.7 ppm region.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is distinguished by two strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ketone carbonyl on the cyclopentanone ring and the ester carbonyl will appear in the region of 1710-1750 cm⁻¹.[4]

-

Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak (M+) at m/z = 170.[4] Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the cyclic ketone structure.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A particularly efficient and scalable method is the "one-pot" synthesis starting from diethyl adipate, which avoids the isolation of multiple intermediates, thereby shortening the production cycle and increasing the overall yield.[7]

"One-Pot" Synthesis from Diethyl Adipate

This method ingeniously combines an intramolecular Dieckmann condensation, alkylation, hydrolysis, and decarboxylation, followed by a final esterification in a streamlined process.[7] The Dieckmann condensation is a classic base-catalyzed intramolecular reaction of diesters to form β-keto esters, which is fundamental to forming the initial cyclopentanone ring structure.[8][9]

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol: "One-Pot" Synthesis

This protocol is adapted from the principles described in patent CN103058870A.[7]

Materials:

-

Diethyl adipate

-

Sodium metal

-

Anhydrous toluene

-

Ethyl chloroacetate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sulfuric acid (catalytic amount)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dieckmann Condensation & Alkylation:

-

In a dry, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous toluene.

-

Carefully add sodium metal (1.2 equivalents) in small portions.

-

Add diethyl adipate (1.0 equivalent) and heat the mixture to 90-100°C for 5-6 hours to facilitate cyclization.

-

Cool the reaction mixture and add ethyl chloroacetate (1.1 equivalents). Stir until the reaction is complete (monitored by TLC or GC).

-

-

Workup and Hydrolysis/Decarboxylation:

-

Wash the reaction mixture with water to remove any unreacted base and salts.

-

Concentrate the organic layer under reduced pressure.

-

Add concentrated hydrochloric acid to the residue and heat to reflux for 4-8 hours to induce hydrolysis of the esters and subsequent decarboxylation.

-

-

Extraction and Esterification:

-

Cool the mixture and extract the resulting 2-oxocyclopentylacetic acid with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

To the crude acid, add an excess of ethanol and a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux until esterification is complete.

-

-

Purification:

-

Remove the excess ethanol under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation to yield a colorless to pale yellow liquid.

-

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of the protons alpha to the carbonyl groups. These acidic protons can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile.[10]

Alkylation

The introduction of alkyl groups at the α-position is a cornerstone transformation. This reaction proceeds via an Sₙ2 mechanism where the enolate attacks an alkyl halide, forming a new carbon-carbon bond.[10] This allows for the systematic elaboration of the molecular framework.

Caption: General mechanism for the alkylation of a β-keto ester.

Protocol: α-Alkylation of a Related β-Keto Ester

This protocol describes the general procedure for the alkylation of Ethyl 2-oxocyclopentanecarboxylate, a closely related and commercially available β-keto ester, which illustrates the fundamental principle of enolate chemistry applicable to this class of compounds.[10]

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent)

-

Anhydrous ethanol

-

Sodium metal (1.1 equivalents)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.2 equivalents)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Preparation of Sodium Ethoxide: In a dry flask under nitrogen, dissolve sodium metal in anhydrous ethanol. This reaction is exothermic. Allow the sodium to react completely.

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5°C in an ice bath. Add Ethyl 2-oxocyclopentanecarboxylate dropwise over 15-20 minutes. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add the alkyl halide dropwise to the enolate solution at room temperature. Heat the mixture to reflux for 2-4 hours.

-

Workup and Purification: Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water. Wash the organic layer with saturated NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify the product by distillation or chromatography.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of target molecules due to its versatile reactivity.[1]

-

Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of several active pharmaceutical ingredients (APIs). For instance, it has been utilized in synthetic routes for drugs like the antipsychotic clozapine and the anxiolytic lorazepam.[3] A notable application is its role as a key intermediate for Laropiprant, a selective DP₁ receptor antagonist.[7]

-

Agrochemicals: The compound serves as a building block for creating effective and environmentally safer pesticides and herbicides.[1]

-

Flavor and Fragrance Industry: Due to its characteristic aroma, it is sometimes used as a flavoring agent in food and beverages and as a component in fragrance formulations.[1][5]

Caption: Major application areas of this compound.

Safety and Handling

According to GHS hazard classifications, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Store the compound in a cool, dry place away from ignition sources.[5]

Conclusion

This compound is a compound of significant synthetic value, bridging basic starting materials with complex, high-value molecules. Its well-defined physicochemical properties and reactivity profile, particularly the chemistry of its enolates, make it an indispensable tool for organic chemists. The development of efficient, scalable syntheses, such as the "one-pot" method, further enhances its accessibility for large-scale applications. From life-saving pharmaceuticals to innovative agrochemicals, the influence of this versatile building block continues to expand, underscoring its importance in both academic research and industrial manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]

- 3. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]

- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound, CAS No. 20826-94-2 - iChemical [ichemical.com]

- 7. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Introduction: Clarifying the Nomenclature and Structure

An In-depth Technical Guide to Ethyl 2-Oxocyclopentanecarboxylate: Synthesis, Reactivity, and Applications

The compound of interest, often referred to by various synonyms, is most accurately identified by its IUPAC name: ethyl 2-oxocyclopentane-1-carboxylate .[1][2][3] While the name "ethyl 2-oxocyclopentylacetate" is sometimes encountered, it can be ambiguous. The latter could imply a different constitutional isomer, ethyl 2-(2-oxocyclopentyl)acetate.[4] This guide will focus on the former, a versatile β-keto ester with significant applications in organic synthesis.

Key Identifiers:

-

Common Synonyms: 2-Carbethoxycyclopentanone, 2-Ethoxycarbonylcyclopentanone, Ethyl cyclopentanone-2-carboxylate[5][6]

-

CAS Number: 611-10-9[1]

The structure features a five-membered ring containing a ketone at the C2 position and an ethyl carboxylate group at the C1 position. This arrangement of functional groups is pivotal to its chemical reactivity.

Physicochemical and Spectroscopic Properties

Ethyl 2-oxocyclopentanecarboxylate is typically a clear, colorless to pale yellow liquid with a fruity odor.[5][6][7] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 102-104 °C at 11 mmHg | [8] |

| Density | 1.054 g/mL at 25 °C | [8] |

| Refractive Index | 1.452 at 20 °C | [8] |

| Flash Point | 77.78 °C | [9] |

| Water Solubility | Insoluble | [7] |

Spectroscopic Analysis

Spectroscopic data are crucial for the structural confirmation of ethyl 2-oxocyclopentanecarboxylate.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands characteristic of its functional groups. There will be a sharp peak around 1748 cm⁻¹ corresponding to the C=O stretch of the ester and another strong peak around 1717 cm⁻¹ for the C=O stretch of the cyclopentanone.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the protons on the cyclopentane ring.[10][11] The proton at the α-position (C1) is notably acidic and its signal may be broad or shifted depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ester and ketone) in the downfield region (around 170 and 213 ppm, respectively), the -OCH₂- carbon of the ethyl group, and the carbons of the cyclopentane ring.[10]

-

-

Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[1]

Synthesis: The Dieckmann Condensation

The most common and efficient method for synthesizing ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[12][13] This reaction is particularly effective for forming five- and six-membered rings.[13][14] In this case, diethyl adipate (a 1,6-diester) is treated with a strong base, such as sodium ethoxide, to yield the cyclic β-keto ester.[12]

Mechanism of the Dieckmann Condensation

The reaction proceeds through the following steps:[13][15]

-

Deprotonation: The alkoxide base removes an acidic α-proton from one of the ester groups of diethyl adipate to form a stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then eliminates an ethoxide ion to form the cyclic β-keto ester.

-

Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide base. This final, irreversible deprotonation drives the equilibrium towards the product.

-

Protonation: A final workup with acid neutralizes the enolate to give the final product.

Caption: Mechanism of the Dieckmann Condensation.

Synthetic Protocol

A general procedure for the synthesis involves the cyclization of diethyl hexanedioate in a suitable solvent like toluene in the presence of a base such as sodium metal or sodium hydride.[7][16] The reaction is typically heated, and upon completion, the mixture is neutralized with acid. The organic phase is then separated, dried, and purified by vacuum distillation to yield the product.[16]

Key Reactions and Synthetic Utility

The synthetic versatility of ethyl 2-oxocyclopentanecarboxylate stems from the reactivity of the acidic α-proton and the two carbonyl groups.[5] The proton on the carbon between the ketone and the ester is particularly acidic (pKa ≈ 12) due to the resonance stabilization of the resulting enolate.[7] This allows for a variety of useful transformations.

Caption: General reactivity pathways via the enolate.

Alkylation

The enolate readily reacts with alkyl halides in an S₂ reaction to form α-alkylated products.[5] This is a fundamental method for creating new carbon-carbon bonds at the α-position. A significant application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, where the enolate is alkylated in the initial step.[5]

Michael Addition

As a soft nucleophile, the enolate can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.[5] For example, it reacts cleanly with methyl vinyl ketone (MVK) in a solvent-free reaction catalyzed by iron(III) chloride hexahydrate to give the Michael adduct in high yield.[10]

Hydrolysis and Decarboxylation

The ester group can be hydrolyzed under acidic or basic conditions. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield a 2-substituted cyclopentanone.[5] This sequence is frequently employed after an alkylation step to produce functionalized ketones.[5]

Applications in Drug Development and Complex Molecule Synthesis

Ethyl 2-oxocyclopentanecarboxylate is a valuable building block for numerous active pharmaceutical ingredients (APIs) and other complex organic molecules.[5][7]

-

Loxoprofen Synthesis: It serves as a key precursor for the synthesis of Loxoprofen.[5][7] The synthesis begins with the alkylation of its enolate.

-

Other Syntheses: Its versatility is demonstrated in its use in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide.[5][8][17]

Experimental Protocol: Iron(III) Chloride-Catalyzed Michael Addition

The following is a detailed, step-by-step methodology for the Michael addition of ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone (MVK), adapted from Organic Syntheses.[10] This protocol is notable for being solvent-free and atom-economical.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (160 mmol)

-

Iron(III) chloride hexahydrate (3.20 mmol)

-

Methyl vinyl ketone (MVK) (182 mmol)

-

50-mL round-bottomed flask

-

Magnetic stirrer

-

Syringe pump

Procedure:

-

A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).

-

The flask is placed in a water bath at room temperature.

-

Methyl vinyl ketone (15.0 mL, 12.7 g, 182 mmol) is added via a syringe pump over 1 hour. Caution: MVK is a hazardous and toxic material; this step must be performed in a fume hood.

-

The resulting mixture is stirred for 12 hours at room temperature.

-

After the reaction is complete, all volatile materials (excess MVK and any byproducts) are removed under reduced pressure at room temperature for 3 hours with continued stirring.

-

The flask is then equipped for vacuum distillation, and the product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is distilled under high vacuum (bp 130°C at 1 mmHg) to afford an analytically pure product (yield: 91-93%).

This self-validating protocol demonstrates an efficient and environmentally conscious approach to a key reaction of the title compound, highlighting its practical utility in a research setting.

Conclusion

Ethyl 2-oxocyclopentanecarboxylate is a fundamentally important building block in organic chemistry. Its synthesis via the Dieckmann condensation is a classic example of intramolecular ester condensation. The strategic placement of its ketone and ester functionalities provides a handle for a wide array of chemical transformations, most notably through the generation of a stabilized enolate. These reactions have been leveraged in the synthesis of pharmaceuticals and complex natural products, underscoring its significance for researchers, scientists, and drug development professionals.

References

- 1. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxocyclopentanecarboxylate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ethyl 2-oxocyclopentanecarboxylate, 97+% | Fisher Scientific [fishersci.ca]

- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | Benchchem [benchchem.com]

- 6. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]

- 9. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]

- 12. Solved 5. (14%) a) Dieckmann condensation, a variation of | Chegg.com [chegg.com]

- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 14. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 15. scienceinfo.com [scienceinfo.com]

- 16. Page loading... [wap.guidechem.com]

- 17. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]

physical and chemical properties of Ethyl 2-oxocyclopentylacetate

An In-depth Technical Guide to Ethyl 2-(2-oxocyclopentyl)acetate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

Ethyl 2-(2-oxocyclopentyl)acetate, a seemingly unassuming bicyclic ketoester, has emerged as a cornerstone intermediate in diverse fields, most notably in pharmaceutical and agrochemical development.[1] Its unique structural arrangement, featuring a reactive cyclopentanone ring and an ethyl acetate side chain, offers multiple handles for chemical modification. This duality makes it an exceptionally valuable synthon for constructing complex molecular architectures. Researchers leverage its reactivity to forge new carbon-carbon and carbon-heteroatom bonds, enabling access to novel chemical matter with significant biological potential.[1][2] This guide provides an in-depth exploration of its core physical and chemical properties, synthesis methodologies, analytical characterization, and applications, offering field-proven insights for scientists engaged in cutting-edge research.

It is crucial to distinguish Ethyl 2-(2-oxocyclopentyl)acetate (CAS No. 20826-94-2, Molecular Formula: C₉H₁₄O₃) from a related compound, Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate (CAS No. 39163-39-8, Molecular Formula: C₉H₁₂O₄).[3][4] The former, the subject of this guide, possesses an acetate group attached to the cyclopentanone ring, whereas the latter features an alpha-keto ester structure. This guide will focus exclusively on the more commonly utilized Ethyl 2-(2-oxocyclopentyl)acetate.

Physicochemical Properties: A Data-Driven Overview

The physical properties of a compound are critical determinants of its handling, storage, and application in experimental settings. Ethyl 2-(2-oxocyclopentyl)acetate is typically supplied as a pale yellow or colorless liquid, and its solubility in common organic solvents facilitates its use in a wide array of reaction conditions.[1][5]

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(2-oxocyclopentyl)acetate | [4][6] |

| CAS Number | 20826-94-2 | [1][4][6][7][8] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][6][7][8] |

| Molecular Weight | 170.21 g/mol | [1][2][4][7][8] |

| Appearance | Pale yellow to colorless liquid | [1] |

| Boiling Point | 245.4 °C at 760 mmHg; 106 °C at 7 mmHg | [2][7][9] |

| Density | 1.068 g/cm³ | [2][9] |

| Flash Point | 101.8 °C | [2][9] |

| Solubility | Soluble in various organic solvents | [1][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [1][2][7] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Ethyl 2-(2-oxocyclopentyl)acetate stems from the reactivity of its two key functional groups: the ketone on the cyclopentane ring and the ester group. The protons on the carbon atom alpha to both the ketone and the ester are particularly acidic, allowing for easy formation of an enolate under basic conditions. This enolate is a powerful nucleophile, serving as the cornerstone for a multitude of synthetic transformations.

Key Reaction Pathways:

-

Alkylation: The enolate can be readily alkylated by reacting it with alkyl halides, providing a straightforward method for introducing substituents at the C1 position of the cyclopentanone ring. This is fundamental for building molecular complexity.

-

Michael Addition: As a potent nucleophile, the enolate can participate in Michael additions with α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful C-C bond-forming reaction used to construct more elaborate carbon skeletons.

-

Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in aldol condensation reactions, leading to the formation of β-hydroxy ketoesters, which can be further dehydrated to yield α,β-unsaturated products.

-

Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation under thermal or acidic conditions to yield 2-substituted cyclopentanones. This sequence allows the acetate group to function as a temporary activating group.

The diagram below illustrates these primary reactivity hubs on the molecular structure.

Caption: Core reactivity pathways of Ethyl 2-(2-oxocyclopentyl)acetate.

Synthesis Protocols: Pathways to a Key Intermediate

The efficient synthesis of Ethyl 2-(2-oxocyclopentyl)acetate is critical for its application. Several methods have been developed, with a notable approach being a "one-pot" synthesis starting from diethyl adipate, which is advantageous for large-scale production due to its efficiency and reduced waste.[10]

Protocol 1: "One-Pot" Synthesis from Diethyl Adipate

This method, described in patent CN103058870A, provides a streamlined process that minimizes purification steps and improves overall yield compared to older, multi-step methods.[10] The causality behind this choice is economic and environmental; by combining condensation, substitution, and hydrolysis/decarboxylation into a single pot, the process saves time, reduces solvent usage, and simplifies post-reaction workup.

Methodology:

-

Dieckmann Condensation: Diethyl adipate is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Claisen condensation (the Dieckmann condensation), forming the cyclopentanone ring.

-

Alkylation: The resulting enolate is then reacted in the same pot with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to introduce the acetate side chain.

-

Hydrolysis and Decarboxylation: The intermediate is subsequently hydrolyzed under acidic conditions, which removes one of the ester groups and yields 2-oxocyclopentylacetic acid.

-

Esterification: The final step is a standard Fischer esterification, where the resulting carboxylic acid is reacted with ethanol in the presence of an acid catalyst (like sulfuric acid) to yield the final product, Ethyl 2-(2-oxocyclopentyl)acetate.[10]

The workflow for this industrial synthesis is depicted below.

Caption: "One-pot" synthesis workflow for Ethyl 2-(2-oxocyclopentyl)acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Ethyl 2-(2-oxocyclopentyl)acetate. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), along with a series of multiplets in the 1.5-2.7 ppm range corresponding to the protons on the cyclopentanone ring and the methylene group of the acetate side chain.[9]

-

¹³C NMR: The carbon NMR will display distinct peaks for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the cyclopentane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Strong absorption bands are observed for the C=O stretching of the ketone (around 1740 cm⁻¹) and the ester (around 1730 cm⁻¹).[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 170.21 would be observed.

Applications in Drug Discovery and Beyond

The versatility of Ethyl 2-(2-oxocyclopentyl)acetate makes it a valuable intermediate in several industries.

-

Pharmaceutical Development: This is its most significant application. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it has been utilized in the synthesis of clozapine and lorazepam analogues and is a documented intermediate for the DP receptor antagonist Laropiprant.[2][10] Its ability to introduce a functionalized cyclopentane moiety is highly valued in medicinal chemistry for creating rigid scaffolds that can improve binding affinity and selectivity for biological targets.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to develop new pesticides and herbicides.[1] The cyclopentane core can be elaborated to produce molecules with desired biological activity against agricultural pests.

-

Flavor and Fragrance Industry: The ester functional group and overall structure contribute to a pleasant aroma, leading to its use as a flavoring agent or fragrance component in various consumer products.[1]

Safety and Handling

As a laboratory chemical, proper handling of Ethyl 2-(2-oxocyclopentyl)acetate is paramount to ensure personnel safety.

-

GHS Hazard Classification: It is classified as an irritant.[4]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing vapors or mists.[11][12] Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials and sources of ignition.[5] Keep the container tightly sealed, often under an inert atmosphere like argon to prevent degradation.[7]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[12]

-

Conclusion

Ethyl 2-(2-oxocyclopentyl)acetate is more than just a chemical intermediate; it is an enabling tool for innovation in science and industry. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes provide researchers and drug development professionals with a reliable and versatile platform for molecular construction. A thorough understanding of its characteristics, from its spectroscopic signature to its safe handling protocols, is essential for unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and other high-value chemical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(2-oxocyclopentyl)acetate | 20826-94-2 | FE11391 [biosynth.com]

- 3. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. ETHYL 2-(2-OXOCYCLOPENTYL)ACETATE | CAS 20826-94-2 [matrix-fine-chemicals.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Ethyl 2-oxocyclopentylacetate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. This compound, CAS No. 20826-94-2 - iChemical [ichemical.com]

- 10. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-oxocyclopentyl)acetate

Introduction: Defining the Molecule and the Mission

Ethyl 2-(2-oxocyclopentyl)acetate (CAS No. 20826-94-2) is a β-keto ester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecules, including pharmaceutical intermediates.[1] Its structure, featuring a cyclopentanone ring and an ethyl acetate side chain, presents a rich landscape for spectroscopic analysis. The presence of two carbonyl groups and multiple aliphatic centers necessitates a multi-technique approach for unambiguous structural confirmation and purity assessment.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 2-(2-oxocyclopentyl)acetate. As Senior Application Scientists, we move beyond mere data presentation. The objective is to construct a self-validating analytical narrative, explaining the causality behind the spectral features and demonstrating how these distinct datasets converge to form a single, coherent structural assignment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[2]

1.1: Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is fundamental to acquiring high-quality, reproducible data.

Sample Preparation:

-

Accurately weigh 10-20 mg of Ethyl 2-(2-oxocyclopentyl)acetate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for this compound and has a well-defined residual solvent peak (δ ≈ 7.26 ppm).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which ensures sharp, well-resolved peaks.

-

Acquire the ¹H and ¹³C NMR spectra.

1.2: ¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[4] The following analysis is based on predicted data for a 400 MHz spectrometer in CDCl₃.[5]

-

δ ~ 4.12 ppm (quartet, 2H): This signal corresponds to the two protons of the methylene group (-OCH₂ CH₃) in the ethyl ester. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a quartet because it is coupled to the three neighboring protons of the methyl group (n+1 rule, 3+1=4).[4]

-

δ ~ 2.65 - 1.50 ppm (multiplets, 9H): This complex region contains the signals for all the protons on the cyclopentanone ring and the methylene group of the acetate side chain (-CH₂ C=O). The overlapping multiplets arise from the similar chemical environments and complex spin-spin coupling between these protons. Protons alpha to the carbonyl groups are expected to be the most downfield within this region.

-

δ ~ 1.25 ppm (triplet, 3H): This signal represents the three equivalent protons of the terminal methyl group (-OCH₂CH₃ ). It is split into a triplet by the two neighboring protons of the methylene group (n+1 rule, 2+1=3).[4]

1.3: Predicted ¹³C NMR Spectroscopy Analysis

While experimental data from proprietary databases exists, a predicted ¹³C NMR spectrum provides valuable insight into the carbon framework.[4] There are 9 distinct carbon environments in the molecule.

-

δ ~ 218 ppm (C): This very downfield signal is characteristic of the ketone carbonyl carbon (C =O) within the cyclopentanone ring.

-

δ ~ 172 ppm (C): This signal corresponds to the ester carbonyl carbon (-CH₂C =O). It is typically found upfield from a ketone carbonyl.

-

δ ~ 61 ppm (CH₂): Assigned to the methylene carbon of the ethyl group (-OCH₂ CH₃) directly attached to the oxygen atom.

-

δ ~ 20-50 ppm (CH, CH₂): This region will contain the five remaining carbon signals from the cyclopentanone ring and the acetate methylene group. The carbon alpha to the ketone (CH) is expected around 48-50 ppm, while the other ring CH₂ groups and the acetate CH₂ will appear in the 20-40 ppm range.

-

δ ~ 14 ppm (CH₃): This upfield signal is characteristic of the terminal methyl carbon of the ethyl group (-OCH₂CH₃ ).

1.4: Summary of NMR Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity / C-Type | Integration / Notes |

| ¹H NMR | -OCH₂ CH₃ | ~ 4.12 | Quartet | 2H |

| Ring & Acetate Protons | ~ 2.65 - 1.50 | Multiplet | 9H | |

| -OCH₂CH₃ | ~ 1.25 | Triplet | 3H | |

| ¹³C NMR | Ketone C =O | ~ 218 | C | Ketone Carbonyl |

| Ester C =O | ~ 172 | C | Ester Carbonyl | |

| -OCH₂ CH₃ | ~ 61 | CH₂ | Deshielded by Oxygen | |

| Ring C H-C=O | ~ 48-50 | CH | Alpha to Ketone | |

| Ring & Acetate CH₂ | ~ 20-40 | CH₂ | 4 separate signals expected | |

| -OCH₂CH₃ | ~ 14 | CH₃ | Aliphatic Methyl |

Section 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

2.1: Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for liquid samples.

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Acquire a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Place a single drop of neat Ethyl 2-(2-oxocyclopentyl)acetate directly onto the crystal.

-

Acquire the sample spectrum. The instrument measures the absorption of the evanescent wave that penetrates a short distance into the sample.

2.2: Spectral Interpretation

The IR spectrum of Ethyl 2-(2-oxocyclopentyl)acetate is dominated by the strong absorptions of its two carbonyl groups. The data below is consistent with spectra found in the PubChem database.[4]

-

~1740 cm⁻¹ (strong, sharp): This absorption is characteristic of the C=O stretching vibration of the ketone in the five-membered ring. Cyclopentanones typically absorb at a higher frequency than acyclic ketones (~1715 cm⁻¹) due to ring strain.

-

~1730 cm⁻¹ (strong, sharp): This band corresponds to the C=O stretching vibration of the aliphatic ester functional group. The presence of two distinct, strong peaks in this region is definitive evidence for the two carbonyl functionalities.

-

~2960-2850 cm⁻¹ (medium-strong): These absorptions are due to the C-H stretching vibrations of the various sp³-hybridized C-H bonds in the alkyl portions of the molecule.

-

~1300-1000 cm⁻¹ (strong): This region contains the characteristic C-O stretching vibrations of the ester group, providing further confirmation of this functionality.

2.3: Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 1740 | Strong | C=O Stretch | Ketone (in 5-membered ring) |

| ~ 1730 | Strong | C=O Stretch | Saturated Ester |

| 2960-2850 | Medium | C-H Stretch | Alkyl CH₂, CH₃ |

| 1300-1000 | Strong | C-O Stretch | Ester |

Section 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

3.1: Experimental Protocol: Electron Ionization (EI)-MS

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

The molecular ion, carrying excess energy, undergoes fragmentation into smaller, characteristic ions.

-

These ions are separated by their mass-to-charge ratio (m/z) and detected.

3.2: Predicted Fragmentation Analysis

In the absence of a published EI-MS spectrum for this specific compound, a fragmentation pattern can be reliably predicted based on established principles for esters and ketones. The molecular weight of Ethyl 2-(2-oxocyclopentyl)acetate (C₉H₁₄O₃) is 170.21 g/mol .[4]

-

Molecular Ion (M⁺•): A peak at m/z = 170 corresponding to the intact molecule minus one electron is expected, though it may be of low intensity.

-

α-Cleavage: Cleavage of bonds adjacent to the carbonyl groups is a dominant fragmentation pathway.

-

Loss of the ethoxy group (-•OCH₂CH₃) from the ester would yield an acylium ion at m/z = 125 .

-

Cleavage between the carbonyl carbon and the cyclopentyl ring would result in a fragment at m/z = 85 ([C₅H₉O]⁺).

-

-

McLafferty Rearrangement: Esters with γ-hydrogens can undergo this characteristic rearrangement. In this molecule, a hydrogen from the cyclopentyl ring can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral alkene (ethene from the ethyl group is less likely but possible) and the formation of a radical cation. A prominent rearrangement involves the enol form, which could lead to a characteristic ion at m/z = 84 , representing the cyclopentanone ring after cleavage.

3.3: Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for Ethyl 2-(2-oxocyclopentyl)acetate in EI-MS.

3.4: Summary of Predicted Mass Spectrometry Fragments

| m/z | Proposed Identity | Fragmentation Pathway |

| 170 | [C₉H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₇H₉O₂]⁺ | α-Cleavage: Loss of -•OC₂H₅ |

| 85 | [C₅H₉O]⁺ | α-Cleavage at the ring |

| 84 | [C₅H₈O]⁺• | McLafferty Rearrangement |

Section 4: Integrated Spectroscopic Analysis: A Coherent Conclusion

No single spectroscopic technique can definitively prove a chemical structure in isolation. The true power of these methods lies in their synergy. This integrated approach provides a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.

The workflow below illustrates how the data converge:

-

MS establishes the molecular weight (170 g/mol ), providing the molecular formula C₉H₁₄O₃.

-

IR immediately confirms the presence of two key functional groups: a ketone and an ester, evidenced by the strong C=O stretches (~1740 and ~1730 cm⁻¹) and the C-O stretch.

-

¹³C NMR supports this by showing two distinct carbonyl carbon signals (~218 and ~172 ppm) and confirms the total of 9 unique carbon environments.

-

¹H NMR provides the final details of the structure, showing the ethyl group (a quartet and a triplet) and the correct total number of protons, confirming the connectivity of the molecular framework.

Caption: Integrated workflow for the structural elucidation of Ethyl 2-(2-oxocyclopentyl)acetate.

By synthesizing the data from these orthogonal analytical techniques, we confidently confirm the structure of Ethyl 2-(2-oxocyclopentyl)acetate. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, which is paramount for professionals in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate | C9H12O4 | CID 252487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 2-oxocyclopentylacetate: Nomenclature, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in the pharmaceutical and fragrance industries, a comprehensive understanding of key chemical intermediates is paramount. Ethyl 2-oxocyclopentylacetate, a versatile building block, holds a significant position in the synthesis of complex molecules, most notably in the development of novel therapeutics. This guide provides an in-depth exploration of its chemical identity, synthetic pathways with detailed protocols, and its crucial role in drug discovery and other industrial applications.

Part 1: Chemical Identity and Nomenclature: A Comprehensive Overview

This compound is a cyclic β-keto ester that is frequently encountered in organic synthesis. Due to its rich chemical functionality, a variety of synonyms are used in literature, patents, and commercial catalogs. A clear understanding of this nomenclature is essential for effective literature searching and chemical sourcing.

The systematic IUPAC name for this compound is ethyl 2-(2-oxocyclopentyl)acetate [1]. However, it is also commonly referred to by other names that reflect its structure as a derivative of cyclopentaneacetic acid.

Key Synonyms and Identifiers:

| Synonym/Identifier | Source/Context of Use |

| Systematic & Common Names | |

| Ethyl 2-(2-oxocyclopentyl)acetate | Preferred IUPAC Name[1] |

| 2-Oxocyclopentaneacetic acid ethyl ester | Common alternative name[1] |

| Ethyl 2-oxocyclopentaneacetate | Frequently used in chemical catalogs[1] |

| (2-Oxo-cyclopentyl)-acetic acid ethyl ester | Alternative phrasing found in literature |

| 2-(Ethoxycarbonylmethyl)cyclopentanone | Describes the substituent on the cyclopentanone ring[1] |

| Registry Numbers & Codes | |

| CAS Number | 20826-94-2[1] |

| PubChem CID | 2723663[1] |

| MDL Number | MFCD00044715 |

It is crucial to distinguish this compound from a closely related precursor, Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9)[2][3][4]. The latter has the ethoxycarbonyl group directly attached to the cyclopentanone ring, whereas the target molecule of this guide has a methylene spacer between the ring and the ester group. This structural difference is fundamental to their respective reactivities and synthetic applications.

Part 2: Synthesis of this compound: A Tale of Two Ketones

The synthesis of this compound is a multi-step process that showcases fundamental organic reactions. A common and efficient strategy involves the initial formation of a cyclic β-keto ester, followed by alkylation and decarboxylation. A more streamlined "one-pot" approach has also been developed to improve efficiency for large-scale production.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Experimental Protocols and Mechanistic Insights

As a Senior Application Scientist, it is imperative to not only provide a protocol but to explain the rationale behind the chosen conditions and reagents. The following protocols are designed to be self-validating, with explanations grounded in established chemical principles.

This method proceeds through the formation and subsequent modification of Ethyl 2-oxocyclopentanecarboxylate.

Step 1: Dieckmann Condensation of Diethyl Adipate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester[5]. In this case, 1,6-diester (diethyl adipate) cyclizes to form a stable five-membered ring[6].

-

Mechanism: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an ethoxide leaving group yields the cyclic β-keto ester, Ethyl 2-oxocyclopentanecarboxylate[6]. The use of a full equivalent of a strong, non-nucleophilic base is crucial to deprotonate the product and drive the equilibrium forward, preventing the reverse Dieckmann reaction[7].

-

Detailed Protocol:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., dry nitrogen).

-

Sodium ethoxide (1.2 equivalents) is suspended in anhydrous toluene.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of diethyl adipate (1.0 equivalent) in anhydrous toluene is added dropwise over 1-2 hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, monitoring the reaction by GC or TLC.

-

Upon completion, the mixture is cooled in an ice bath and slowly quenched with 3 M HCl until acidic.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ethyl 2-oxocyclopentanecarboxylate[7].

-

Step 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate

This step introduces the acetate moiety.

-

Mechanism: The α-proton between the two carbonyl groups of the β-keto ester is acidic and can be removed by a moderately strong base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkylating agent, such as ethyl chloroacetate or ethyl bromoacetate.

-

Detailed Protocol:

-

A solution of sodium ethoxide is prepared by carefully reacting sodium metal (1.0 equivalent) with anhydrous ethanol under an inert atmosphere.

-

The solution is cooled to 0-5 °C, and Ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) is added dropwise. The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

-

Ethyl chloroacetate (1.1 equivalents) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux for 2-4 hours, monitoring by TLC.

-

After cooling, the mixture is poured into ice-cold water and neutralized with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude alkylated product.

-

Step 3: Hydrolysis and Decarboxylation

The final step removes the original ester group.

-

Mechanism: The alkylated diester is first hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO2) upon heating to yield the final product.

-

Detailed Protocol:

-

The crude alkylated intermediate is refluxed with an aqueous acid (e.g., 47% HBr in dioxane or aqueous HCl) for several hours.

-

After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The resulting 2-oxocyclopentylacetic acid is then esterified without further purification by refluxing with ethanol and a catalytic amount of sulfuric acid.

-

After an aqueous workup, the final product, this compound, is purified by vacuum distillation.

-

A Chinese patent (CN103058870A) describes an efficient "one-pot" procedure suitable for large-scale production, which combines condensation, alkylation, hydrolysis, and decarboxylation steps before a final esterification[8][9].

-

Rationale: This method minimizes workup and purification steps, reduces solvent waste, and shortens the overall production time, aligning with the principles of green chemistry.

-

Detailed Protocol (adapted from CN103058870A):

-

In a three-necked flask, sodium metal (1.2 equivalents) is dispersed in toluene by heating to reflux with mechanical stirring to form "sodium sand".

-

The mixture is cooled to 90°C, and a mixture of diethyl adipate (1.0 equivalent) and absolute ethanol (catalytic amount) in toluene is added dropwise over 1 hour. The mixture is stirred for an additional 6 hours.

-

Ethyl chloroacetate (1.1 equivalents) is then added dropwise, maintaining the temperature at around 100°C. The reaction is stirred for another 3 hours.

-

The reaction mixture is cooled, washed with water, and then refluxed with concentrated hydrochloric acid for 6-8 hours to effect hydrolysis and decarboxylation.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give crude 2-oxocyclopentylacetic acid.

-

The crude acid is dissolved in absolute ethanol, a catalytic amount of sulfuric acid (e.g., 2ml for ~0.75 mol scale) is added, and the mixture is refluxed for 8 hours.

-

The reaction is worked up by diluting with ethyl acetate, washing with saturated NaHCO3 solution, drying over anhydrous sodium sulfate, and concentrating.

-

The final product is purified by vacuum distillation, affording this compound as a colorless liquid (yields reported in the patent are in the range of 55-60%)[8][9].

-

Spectroscopic Data for Product Validation:

-

¹H NMR (CDCl₃): The patent provides the following data: δ(ppm): 4.06 (2H, q, J=7.1Hz), 2.61–2.69 (1H, m), 2.29–2.43 (2H, m), 2.07–2.26 (2H, m), 1.98–2.04 (1H, m), 1.93–1.96 (1H, m), 1.68–1.81 (1H, m), 1.52–1.61 (1H, m), 1.18 (3H, t, J=7.1Hz)[8].

-

IR and Mass Spectra: Public databases like PubChem and SpectraBase contain IR and MS data for this compound, which can be used for comparison and confirmation of the product's identity[1][10].

Part 3: Applications in Drug Development and Fragrance Industry

The utility of this compound stems from its role as a versatile scaffold, primarily in the synthesis of pharmaceuticals and as a component in fragrance compositions.

A Key Intermediate in the Synthesis of Laropiprant

This compound is a critical starting material for the synthesis of Laropiprant (MK-0524) , a selective antagonist of the prostaglandin D₂ receptor 1 (DP1)[11][12].

-

Therapeutic Context: Niacin (nicotinic acid) is an effective agent for treating dyslipidemia, but its use is often limited by a significant side effect: cutaneous flushing. This flushing is mediated by the release of prostaglandin D₂ (PGD₂), which activates the DP1 receptor, leading to vasodilation[11][13]. Laropiprant was developed to be co-administered with niacin to block this interaction at the DP1 receptor, thereby reducing the flushing side effect and improving patient compliance[12][13][14].

The Prostaglandin D₂ Signaling Pathway and the Role of DP1 Antagonism

Caption: Mechanism of niacin-induced flushing and its inhibition by Laropiprant.

-

Pharmacophore and Structural Significance: The development of Laropiprant from an indole-3-acetic acid pharmacophore highlights the importance of the side chain derived from this compound[15]. The cyclopentylacetic acid moiety is crucial for the molecule's interaction with the DP1 receptor. Structural studies of the DP1 receptor reveal a distinct binding pocket, and the specific conformation and functionality provided by the cyclopentyl group are key for achieving high-affinity and selective antagonism[6][16]. The synthesis of Laropiprant involves the alkylation of the cyclopentanone ring of an appropriate derivative of this compound with the indole core.

Role in the Fragrance Industry

Cyclopentanone and its derivatives are valued components in the fragrance industry for their characteristic scents, which can range from ethereal and minty to fruity and floral[17][18].

-

Olfactive Properties: While the specific scent profile of this compound is not widely documented in public literature, related cyclopentanone derivatives are known to impart fresh and cool notes to fragrance compositions[8]. These compounds are used in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics, to enhance or modify their scent profiles[8][18]. The ester functionality, in combination with the cyclic ketone, often contributes to a pleasant, fruity aroma. Research into profragrances, which are molecules designed to release volatile fragrance compounds over time, has also explored the use of cyclopentanone derivatives to achieve long-lasting scent perception in applications like fabric softeners[5].

Part 4: Conclusion

This compound is a chemical intermediate of significant industrial importance. Its synthesis, which can be achieved through classical multi-step approaches or more efficient "one-pot" methods, provides access to a valuable molecular scaffold. In the pharmaceutical industry, it is a cornerstone in the synthesis of the DP1 receptor antagonist Laropiprant, demonstrating the critical role of such building blocks in modern drug development. Furthermore, the broader class of cyclopentanone derivatives, to which it belongs, continues to be relevant in the creation of novel fragrances. This guide has provided a comprehensive, technically grounded overview to support researchers and developers in leveraging the full potential of this versatile compound.

References

- 1. Ethyl 2-(2-oxocyclopentyl)acetate | C9H14O3 | CID 2723663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 4. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragrance material review on cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]

- 9. CN103058870A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Laropiprant - Wikipedia [en.wikipedia.org]

- 12. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Laropiprant in combination with extended-release niacin does not alter urine 11-dehydrothromboxane B2, a marker of in vivo platelet function, in healthy, hypercholesterolemic, and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-oxocyclopentylacetate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive overview of Ethyl 2-oxocyclopentylacetate, a versatile building block with significant applications in pharmaceutical and chemical synthesis. We will delve into its fundamental chemical and physical properties, explore established and innovative synthesis methodologies with a causal explanation for experimental choices, and discuss its role as a key intermediate in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Compound Identification and Properties

This compound, also known by synonyms such as 2-Oxocyclopentaneacetic acid ethyl ester, is a key organic compound utilized in various synthetic applications.[1][2][3][4] Its utility stems from its bifunctional nature, containing both a ketone and an ester group, which allows for a wide range of chemical transformations.

Molecular Structure and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | [1][2][3][5][6] |

| Molecular Weight | 170.21 g/mol | [1][2][3][5][6] |

| CAS Number | 20826-94-2 | [1][2][3][5][6] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 245.4 °C | [5] |

| Density | 1.068 g/cm³ | [5] |

| Flash Point | 101.8 °C | [5] |

| Storage Conditions | 0-8°C, in a well-closed container | [1][5] |

| IUPAC Name | ethyl 2-(2-oxocyclopentyl)acetate | [4][6] |

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations.

Dieckmann Condensation Approach

A prevalent and efficient method for the synthesis of cyclic β-keto esters is the Dieckmann condensation. A patented "one-pot" method leverages this approach, starting from the readily available diethyl adipate.[7] This intramolecular cyclization is a cornerstone of cyclic ketone synthesis, favored for its efficiency and atom economy.

The logical flow for this synthesis is depicted in the workflow diagram below. The choice of a "one-pot" synthesis is a strategic decision to minimize purification steps, reduce solvent waste, and shorten the overall production cycle, which is highly advantageous for industrial-scale production.[7]

Caption: One-Pot Synthesis of this compound.

Detailed Experimental Protocol: "One-Pot" Synthesis

The following protocol is a conceptual representation based on the principles of the Dieckmann condensation and subsequent alkylation as described in the patent literature.[7]

Objective: To synthesize this compound from diethyl adipate in a one-pot procedure.

Materials:

-

Diethyl adipate

-

Sodium metal (or sodium ethoxide)

-

Toluene (anhydrous)

-

Ethyl chloroacetate

-

Hydrochloric acid (for workup)

-

Ethanol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Cyclization: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, charge anhydrous toluene and sodium metal. Heat the mixture to reflux with vigorous stirring to form a sodium dispersion.

-

Slowly add diethyl adipate to the reaction mixture. The exothermicity of the reaction should be carefully controlled. Maintain reflux for 4-10 hours until the condensation is complete (monitored by TLC or GC).[7] The rationale for using a strong base like sodium ethoxide (formed in situ from sodium and any residual ethanol, or added directly) is to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization.

-

Alkylation: Cool the reaction mixture and add ethyl chloroacetate dropwise. The enolate formed during the Dieckmann condensation acts as a nucleophile, displacing the chloride to form the alkylated product.

-

Workup and Hydrolysis/Decarboxylation: After the alkylation is complete, cool the mixture and cautiously quench with water. Separate the organic layer and wash with brine. The crude product is then subjected to acidic hydrolysis and decarboxylation to yield 2-oxocyclopentylacetic acid.

-

Esterification: The resulting carboxylic acid is then esterified by refluxing with ethanol and a catalytic amount of sulfuric acid.

-

Purification: The final product, this compound, is purified by vacuum distillation.

This method is advantageous due to its high yield and the use of readily available and low-cost raw materials.[7]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for selective reactions at the ketone or the ester, or reactions involving both functional groups.

Intermediate for Pharmaceutical Agents

This compound serves as a crucial building block in the synthesis of various pharmaceuticals.[1][5] For instance, it is a key intermediate in the preparation of the DP receptor antagonist Laropiprant. Its structure is also foundational for synthesizing analogs used in the development of treatments for a variety of conditions. The cyclopentanone ring is a common motif in many biologically active molecules.

Versatility in Organic Reactions

The reactivity of this compound makes it a versatile tool for synthetic chemists.[1] It can undergo a variety of chemical transformations, including:

-

Alkylation: The α-carbon to the ketone can be further alkylated to introduce additional substituents.

-

Reduction: The ketone can be selectively reduced to an alcohol, leading to chiral compounds.

-

Ring Expansion/Contraction: The cyclopentanone ring can be modified to form larger or smaller ring systems.

-

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols.

This versatility allows for the creation of diverse molecular scaffolds for drug discovery programs.

Other Industrial Applications